2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid
CAS No.:
Cat. No.: VC16257763
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO4 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
| Standard InChI Key | QLFQYHOVEGHMAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-position by an acetylamino group, which is further modified with a 2,6-dimethylphenoxy moiety. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. The IUPAC name, 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid, reflects this hierarchy of substituents.
Key structural attributes include:
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Benzoic acid core: Provides a carboxylic acid group () at the 1-position, enabling hydrogen bonding and salt formation.
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Acetylamino linker: Bridges the aromatic ring and the phenoxy group, contributing to conformational flexibility.
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2,6-Dimethylphenoxy group: Introduces lipophilicity and modulates electron density through methyl substituents at the 2- and 6-positions of the phenyl ring.
Physicochemical Characteristics
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.32 g/mol |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O |
| InChI Key | QLFQYHOVEGHMAR-UHFFFAOYSA-N |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated >3 (high lipophilicity) |
Data derived from VulcanChem, the sole source providing explicit structural and formulaic details. The absence of melting point and solubility data in literature underscores the need for empirical characterization.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid involves multistep reactions, typically proceeding via:
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Preparation of 2,6-Dimethylphenoxyacetyl Chloride:
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2,6-Dimethylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., ) to form 2,6-dimethylphenoxyacetyl chloride.
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Acetylation of 2-Aminobenzoic Acid:
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The acyl chloride intermediate undergoes nucleophilic acyl substitution with 2-aminobenzoic acid in anhydrous conditions (e.g., tetrahydrofuran or dichloromethane), yielding the target compound.
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The reaction mechanism follows:
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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Absorption/Distribution: The compound’s high lipophilicity (predicted LogP >3) implies good membrane permeability but potential accumulation in adipose tissues.
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Metabolism: Esterase-mediated hydrolysis of the acetyl group may generate 2-aminobenzoic acid and 2,6-dimethylphenoxyacetic acid, both with unknown toxicological profiles.
Recommended Studies
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In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity using cell-based assays.
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QSAR Modeling: Correlate structural features (e.g., methyl group positions) with bioactivity to guide analog design.
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Crystallography: Determine the three-dimensional structure to identify binding motifs for target proteins.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Potential: The carboxylic acid group could be esterified to improve oral bioavailability.
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Combinatorial Chemistry: Serve as a scaffold for generating libraries of phenoxy-acetylated benzoic acid derivatives.
Analytical and Material Science Uses
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Chromatographic Standards: Due to its unique structure, the compound may aid in method development for HPLC or mass spectrometry.
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Ligand Design: Coordinate with transition metals to create catalysts or metal-organic frameworks.
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